ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including bromine, hydroxyl, dimethylamino, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate involves several steps. The starting materials typically include indole derivatives, brominating agents, and various reagents for introducing the dimethylamino and sulfanyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(4-methylphenyl)methyl]-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-[(4-bromophenoxy)methyl]-5-hydroxy-1-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
These compounds share similar structural features but differ in the specific substituents attached to the indole core
Properties
Molecular Formula |
C22H25BrN2O4S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H25BrN2O4S/c1-5-29-22(28)20-18(12-30-14-8-6-7-13(26)9-14)25(4)17-10-16(23)21(27)15(19(17)20)11-24(2)3/h6-10,26-27H,5,11-12H2,1-4H3 |
InChI Key |
RWUPKPXIEDMTQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC(=C3)O |
Origin of Product |
United States |
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